Phenmedipham-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H16N2O4 |

|---|---|

Molecular Weight |

303.33 g/mol |

IUPAC Name |

[3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate |

InChI |

InChI=1S/C16H16N2O4/c1-11-5-3-6-12(9-11)18-16(20)22-14-8-4-7-13(10-14)17-15(19)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)/i2D3 |

InChI Key |

IDOWTHOLJBTAFI-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=CC(=CC=C1)OC(=O)NC2=CC=CC(=C2)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)OC2=CC=CC(=C2)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Phenmedipham-d3 chemical properties and structure

An In-depth Technical Guide to Phenmedipham-d3: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound. This deuterated isotopologue of Phenmedipham serves as a critical internal standard for mass spectrometry-based quantitative analysis.

Core Chemical Properties

This compound is the deuterated form of Phenmedipham, a selective post-emergence herbicide. The deuterium labeling is specifically on the methoxy group, which makes it an ideal internal standard for residue analysis of the parent compound in various matrices.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₆D₃H₁₃N₂O₄ | |

| Molecular Weight | 303.33 g/mol | [] |

| CAS Number | 1773497-41-8 | [2] |

| IUPAC Name | [3-(trideuteriomethoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate | |

| Synonyms | Phenmedipham D3, Phenmedipham-(methoxy-d3) | |

| InChI Key | IDOWTHOLJBTAFI-BMSJAHLVSA-N | |

| SMILES String | CC1=CC=CC(NC(OC2=CC=CC(NC(OC([2H])([2H])[2H])=O)=C2)=O)=C1 | |

| Solubility | Soluble in DMSO, Methanol | |

| Storage Temperature | -20°C |

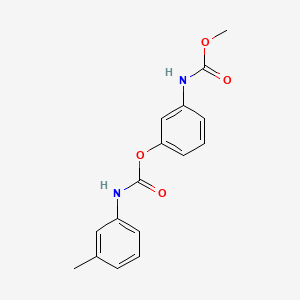

Chemical Structure

The chemical structure of this compound consists of two phenyl rings linked by a carbamate group, with a deuterated methoxycarbonylamino group attached to one of the rings.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is analogous to the commercial synthesis of Phenmedipham, with the substitution of deuterated methanol in the second step. The process is typically a multi-step reaction.

Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Detailed Steps:

-

Step 1: Phosgenation. m-Aminophenol is reacted with phosgene in a suitable solvent like an alkyl alkanoate (e.g., methyl acetate) at a low temperature to yield meta-hydroxyphenylcarbamic acid chloride.

-

Step 2: Esterification. The resulting solution containing meta-hydroxyphenylcarbamic acid chloride is then reacted with deuterated methanol (Methanol-d4) to form methyl-d3 meta-hydroxyphenylcarbamate.

-

Step 3: Carbamoylation. Finally, meta-tolyl isocyanate is reacted with the methyl-d3 meta-hydroxyphenylcarbamate solution in the presence of an organic base (e.g., a tertiary amine like triethylamine) to produce this compound. The product can then be purified through crystallization.

Analytical Methodology: Quantification by HPLC

This compound is primarily used as an internal standard for the quantification of Phenmedipham in various samples, including agricultural products and environmental water. High-Performance Liquid Chromatography (HPLC) coupled with a detector is a common analytical technique.

Protocol for a Reversed-Phase HPLC-UV/DAD Method: (Adapted from methods for Phenmedipham)

-

Sample Preparation:

-

Extraction: The sample is extracted with a solvent such as acetonitrile.

-

Salting-out: The acetonitrile layer is separated.

-

Evaporation: The acetonitrile phase is isolated and evaporated to dryness.

-

Cleanup: The residue is redissolved and cleaned up using solid-phase extraction (SPE) cartridges, such as Florisil or a combination of SAX/PSA and ENVI-Carb/NH2 cartridges.

-

Elution: Phenmedipham is eluted, and the eluate is evaporated.

-

Reconstitution: The final residue is reconstituted in the mobile phase, spiked with a known concentration of this compound as the internal standard.

-

-

Chromatographic Conditions:

-

Column: ODS (C18) column (e.g., 4.6 mm i.d. x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Detection: UV or Diode Array Detector (DAD) at a wavelength of approximately 235-254 nm.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the Phenmedipham standard to the peak area of the this compound internal standard against the concentration of the Phenmedipham standard. The concentration in the sample is then determined from this curve.

Biological Activity and Mechanism of Action

Phenmedipham acts as a selective herbicide by inhibiting photosynthesis in susceptible plants.

Inhibition of Photosystem II

The primary mechanism of action for Phenmedipham is the inhibition of the Hill reaction within photosystem II (PSII) of the photosynthetic electron transport chain. It blocks the electron flow from quinone A (QA) to quinone B (QB) on the D1 protein of the PSII complex. This disruption halts ATP and NADPH production, which are essential for CO₂ fixation, ultimately leading to the death of the plant.

Caption: Mechanism of action of Phenmedipham.

References

Synthesis of Deuterated Phenmedipham: A Technical Guide for Use as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated phenmedipham, specifically Phenmedipham-(methoxy-d3), for its application as an internal standard in analytical testing. The inclusion of a stable isotope-labeled standard is crucial for achieving accurate and reliable quantification in complex matrices by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Phenmedipham is a selective post-emergence herbicide used to control broadleaf weeds in various crops. Its residue analysis in environmental and food samples necessitates the use of a reliable internal standard to compensate for matrix effects and variations in sample processing. Deuterated analogs of the analyte are ideal internal standards as they exhibit similar chemical and physical properties to the parent compound but are distinguishable by their mass. This guide details a proposed synthetic route for Phenmedipham-(methoxy-d3), provides detailed experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The synthesis of phenmedipham is a two-step process.[1] The proposed synthesis for its deuterated analog, Phenmedipham-(methoxy-d3), follows the same pathway, with the introduction of the deuterium label in the first step through the use of a deuterated reagent.

Step 1: Synthesis of Methyl-d3 N-(3-hydroxyphenyl)carbamate

The first step involves the reaction of m-aminophenol with methyl-d3 chloroformate or a related carbonylation agent in the presence of a base. The key to introducing the deuterium label is the use of deuterated methanol (CD3OH) to generate the methyl-d3 chloroformate in situ or using a commercially available deuterated source.

Step 2: Synthesis of Phenmedipham-(methoxy-d3)

The second step is the reaction of the deuterated intermediate, methyl-d3 N-(3-hydroxyphenyl)carbamate, with m-tolyl isocyanate. This reaction forms the final deuterated phenmedipham product.

The overall logical workflow for the synthesis and its application is depicted below.

Caption: Logical workflow for the synthesis and application of deuterated phenmedipham.

The core chemical reaction for the synthesis of Phenmedipham-(methoxy-d3) is illustrated in the following diagram.

Caption: Core reaction for the synthesis of Phenmedipham-(methoxy-d3).

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterated phenmedipham.

Step 1: Synthesis of Methyl-d3 N-(3-hydroxyphenyl)carbamate

This protocol is adapted from general procedures for the synthesis of carbamates.

-

Materials:

-

m-Aminophenol

-

Deuterated methanol (CD3OH, 99.5 atom % D)

-

Triphosgene

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve m-aminophenol in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene in toluene to the stirred solution of m-aminophenol.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of sodium methoxide-d3 by carefully adding sodium metal to an excess of deuterated methanol (CD3OH) under a nitrogen atmosphere.

-

Slowly add the freshly prepared sodium methoxide-d3 solution to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl-d3 N-(3-hydroxyphenyl)carbamate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Step 2: Synthesis of Phenmedipham-(methoxy-d3)

This protocol is adapted from general procedures for the synthesis of O-aryl carbamates.[2][3]

-

Materials:

-

Methyl-d3 N-(3-hydroxyphenyl)carbamate (from Step 1)

-

m-Tolyl isocyanate

-

Anhydrous toluene or other suitable aprotic solvent

-

Dibutyltin dilaurate (catalyst, optional)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the purified methyl-d3 N-(3-hydroxyphenyl)carbamate in anhydrous toluene.

-

Add m-tolyl isocyanate to the solution.

-

If required, add a catalytic amount of dibutyltin dilaurate.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, concentrate the solvent under reduced pressure.

-

Purify the crude Phenmedipham-(methoxy-d3) by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain the final product as a crystalline solid.

-

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the expected product.

Table 1: Properties of Key Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| m-Aminophenol | C₆H₇NO | 109.13 |

| Deuterated Methanol | CD₄O | 36.07 |

| m-Tolyl isocyanate | C₈H₇NO | 133.15 |

Table 2: Properties of Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Mass Shift (vs. non-deuterated) |

| Methyl N-(3-hydroxyphenyl)carbamate | C₈H₉NO₃ | 167.16 | N/A |

| Methyl-d3 N-(3-hydroxyphenyl)carbamate | C₈H₆D₃NO₃ | 170.18 | +3 |

| Phenmedipham | C₁₆H₁₆N₂O₄ | 300.31 | N/A |

| Phenmedipham-(methoxy-d3) | C₁₆H₁₃D₃N₂O₄ | 303.33 | +3 |

Table 3: Expected Analytical Data for Phenmedipham-(methoxy-d3)

| Analytical Technique | Expected Observations |

| ¹H NMR | Absence of the singlet corresponding to the methoxy protons (around 3.7 ppm). Other proton signals should remain unchanged. |

| ¹³C NMR | The signal for the methoxy carbon will be a multiplet due to C-D coupling and will have a lower intensity. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) will be observed at m/z 303 or 304, respectively, which is 3 units higher than that of unlabeled phenmedipham. |

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of deuterated phenmedipham, specifically Phenmedipham-(methoxy-d3). The use of deuterated methanol as the isotopic labeling source provides a direct and efficient method for introducing the deuterium atoms. The provided experimental protocols, though adapted from general methods, offer a solid foundation for researchers to produce this valuable analytical standard. The successful synthesis and purification of Phenmedipham-(methoxy-d3) will enable more accurate and reliable quantification of phenmedipham residues in various matrices, contributing to improved food safety and environmental monitoring. It is recommended that the final product be thoroughly characterized by NMR and mass spectrometry to confirm its identity, purity, and isotopic enrichment.

References

Phenmedipham-d3 CAS number and molecular weight information

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Phenmedipham-d3, including its chemical properties, mechanism of action, metabolism, and analytical methodologies.

This compound is the deuterated form of Phenmedipham, a carbamate herbicide. The inclusion of deuterium atoms makes it a valuable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of Phenmedipham.

Core Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| CAS Number | 1773497-41-8 |

| Molecular Formula | C₁₆H₁₃D₃N₂O₄ |

| Molecular Weight | 303.33 g/mol |

Mechanism of Action: Inhibition of Photosynthesis

The primary mechanism of action for Phenmedipham is the inhibition of photosynthesis in susceptible plants. Specifically, it targets and disrupts the electron transport chain within Photosystem II (PSII). By binding to the D1 quinone-binding protein in the PSII complex, Phenmedipham blocks the transfer of electrons to plastoquinone.[1][2] This inhibition halts the production of energy (ATP) and reducing power (NADPH) necessary for carbon dioxide fixation, ultimately leading to plant death. The disruption of electron flow also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in rapid cellular necrosis.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Phenmedipham-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Phenmedipham-d3. The information is intended to support research, analytical method development, and other scientific endeavors related to this isotopically labeled herbicide. All quantitative data is presented in structured tables for ease of reference, and detailed experimental methodologies are provided for key analytical techniques.

Core Physical and Chemical Properties

This compound, the deuterated analog of Phenmedipham, is primarily used as an internal standard in analytical chemistry for the quantification of Phenmedipham in various matrices. The introduction of three deuterium atoms on the methoxycarbonyl group provides a distinct mass difference for mass spectrometry-based detection, without significantly altering its chemical behavior.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate | N/A |

| CAS Number | 1773497-41-8 | N/A |

| Molecular Formula | C₁₆H₁₃D₃N₂O₄ | N/A |

| Molecular Weight | 303.33 g/mol | N/A |

| Appearance | Off-white solid | [1] |

| Melting Point | 140-144 °C (for non-deuterated Phenmedipham) | [2] |

| Boiling Point | 441.54 °C (rough estimate for non-deuterated Phenmedipham) | [2] |

| Flash Point | 100 °C (for non-deuterated Phenmedipham) | [2] |

Table 2: Solubility and Stability of this compound

| Property | Value | Reference |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Water Solubility | Low (for non-deuterated Phenmedipham) | |

| Stability | Limited shelf life, expiry date on the label. Unstable in solutions, freshly prepared is recommended. | N/A |

Experimental Protocols

The following sections detail generalized experimental protocols for the analysis of Phenmedipham. These methods are applicable to this compound, with adjustments to mass spectrometry parameters for the deuterated compound.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural samples.

Methodology:

-

Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable) to a uniform consistency.

-

Extraction:

-

Place the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add an appropriate internal standard (such as this compound if analyzing for Phenmedipham).

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE cleanup tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Vortex for 30 seconds.

-

Centrifuge the tube.

-

-

Analysis: The final cleaned extract is ready for analysis by HPLC or GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common technique for the separation and quantification of Phenmedipham in various samples.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Column: A C18 reversed-phase column is typically used (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water is a common mobile phase. An isocratic elution with acetonitrile-water (6:4) has also been reported.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV Detection: Monitoring at 235 nm or 254 nm.

-

Mass Spectrometry (LC-MS): Provides higher selectivity and sensitivity. For this compound, the mass spectrometer would be set to monitor the specific mass-to-charge ratio of the deuterated compound.

-

-

Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) to generate a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another powerful technique for the analysis of Phenmedipham, particularly for volatile and semi-volatile compounds.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).

-

Injection: Splitless injection is often used for trace analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, starting at a lower temperature and ramping up to a higher temperature.

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification. In SIM mode, specific ions for Phenmedipham and this compound are monitored for enhanced sensitivity and selectivity.

-

Signaling and Metabolic Pathways

Mode of Action: Inhibition of Photosynthesis

Phenmedipham is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII) by binding to the D1 protein. This binding prevents the plastoquinone (PQ) molecule from docking and accepting electrons, thereby halting the photosynthetic process and leading to plant death.

Figure 1: Mechanism of Photosynthesis Inhibition by Phenmedipham.

Metabolic Degradation Pathway

Phenmedipham can be metabolized in the environment and in biological systems. The primary degradation pathway involves the hydrolysis of the carbamate linkages.

Figure 2: Metabolic Degradation Pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental or biological sample.

Figure 3: General Experimental Workflow for this compound Analysis.

References

Phenmedipham-d3 analytical standard specifications and purity

This technical guide provides a comprehensive overview of the specifications and purity analysis of the Phenmedipham-d3 analytical standard, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

This compound is the deuterated analogue of Phenmedipham, a selective herbicide used for the control of broad-leaved weeds. As an analytical standard, this compound is crucial for the accurate quantification of Phenmedipham residues in environmental and agricultural samples using isotope dilution mass spectrometry. Its use allows for the correction of matrix effects and procedural losses, leading to more precise and reliable analytical results.

Physicochemical Specifications

The fundamental physicochemical properties of the this compound analytical standard are summarized in the table below. These specifications are essential for its correct identification and handling in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | 3-[(methoxy-d3)carbonylamino]phenyl N-(3-methylphenyl)carbamate | |

| CAS Number | 1773497-41-8 | |

| Empirical Formula | C₁₆H₁₃D₃N₂O₄ | |

| Molecular Weight | 303.33 g/mol | |

| Appearance | Colorless crystals or white powder | |

| Purity | Lot-specific, typically ≥98% | |

| Storage | Store at -20°C for long-term stability | [1] |

Purity and Analytical Characterization

The purity of the this compound analytical standard is a critical parameter and is typically determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common method for assessing the purity of Phenmedipham and its deuterated analogues.

Typical Purity Specifications

While the exact purity is lot-dependent and will be specified on the Certificate of Analysis (CoA) provided by the supplier, a typical purity of ≥98% is expected for an analytical standard grade of this compound. The CoA will also provide information on the methods used for certification and the uncertainty of the certified value.

Analytical Methods for Purity Determination

The primary method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC). Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the identity and isotopic enrichment of the standard.

| Analytical Technique | Purpose |

| HPLC-UV/DAD | Quantifies the purity of the standard by separating it from any impurities. |

| ¹H and ¹³C NMR | Confirms the chemical structure and assesses isotopic enrichment. |

| Mass Spectrometry | Confirms the molecular weight and isotopic labeling pattern. |

Experimental Protocol: HPLC Purity Determination

The following is a generalized experimental protocol for the determination of this compound purity by HPLC with UV detection. This protocol is a synthesis of commonly employed methods for Phenmedipham analysis and should be optimized for the specific instrumentation and analytical standard lot being used.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically used. The exact ratio should be optimized for optimal separation. A common starting point is a 60:40 (v/v) mixture.

-

Standard Solution: Prepare a stock solution of the this compound analytical standard in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: The analytical standard is typically analyzed as a neat solution.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 235 nm |

| Injection Volume | 10 µL |

Data Analysis

The purity of the this compound standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the purity determination of a this compound analytical standard.

Caption: Workflow for HPLC Purity Determination of this compound.

Conclusion

The this compound analytical standard is an indispensable tool for the accurate quantification of Phenmedipham residues. A thorough understanding of its physicochemical properties and the methods for its purity assessment is essential for obtaining reliable and high-quality analytical data. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important analytical standard.

References

Isotopic Labeling of Phenmedipham: A Technical Guide for Environmental Fate Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenmedipham, a selective post-emergence herbicide, is widely used for the control of broad-leaved weeds in crops such as sugar beet and spinach. Understanding its environmental fate—how it behaves and persists in soil, water, and biological systems—is crucial for assessing its potential ecological impact. Isotopic labeling, particularly with Carbon-14 (¹⁴C), is a powerful technique that allows for the precise tracking and quantification of a molecule and its degradation products in complex environmental matrices. This technical guide provides an in-depth overview of the isotopic labeling of Phenmedipham and its application in environmental fate studies, compiling key data and experimental methodologies.

Synthesis of Isotopically Labeled Phenmedipham

The synthesis of isotopically labeled Phenmedipham, typically [¹⁴C]-Phenmedipham, is a critical first step for conducting environmental fate studies. The label is strategically introduced into a stable position within the molecule to ensure that it is not readily lost during metabolic processes. A common approach involves the use of a commercially available labeled precursor, such as [¹⁴C]-aniline or another suitable phenyl-ring labeled starting material.

While a detailed, publicly available protocol for the direct synthesis of [¹⁴C]-Phenmedipham is scarce, the general synthetic route for unlabeled Phenmedipham can be adapted. The synthesis generally involves the reaction of a substituted aniline with a phenylcarbamate derivative. For labeling, one of the key aromatic precursors would be synthesized incorporating the ¹⁴C isotope.

Hypothetical Synthetic Pathway for [phenyl-¹⁴C]-Phenmedipham:

A plausible synthetic route could involve the following key steps:

-

Synthesis of a ¹⁴C-labeled precursor: This could involve the synthesis of [¹⁴C]-m-aminophenol or [¹⁴C]-m-toluidine from a basic labeled starting material like [¹⁴C]-benzene or [¹⁴C]-aniline.

-

Formation of an intermediate: The labeled precursor would then be reacted to form an intermediate, such as a labeled phenylisocyanate or a labeled phenylcarbamate.

-

Final coupling reaction: The labeled intermediate is then reacted with the other unlabeled precursor to form the final [¹⁴C]-Phenmedipham molecule.

-

Purification: Purification of the final radiolabeled product is paramount to remove any unreacted precursors or byproducts. This is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for Purification of Radiolabeled Phenmedipham:

-

Chromatographic System: A preparative HPLC system equipped with a reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

-

Detection: The eluent is monitored using a UV detector and a radioactivity detector (e.g., a flow-through scintillation counter) to identify and collect the peak corresponding to [¹⁴C]-Phenmedipham.

-

Purity Check: The radiochemical purity of the collected fraction should be determined by analytical HPLC and Liquid Scintillation Counting (LSC).

Environmental Fate of Phenmedipham

Isotopically labeled Phenmedipham is an invaluable tool for elucidating its degradation pathways, determining its persistence in various environmental compartments, and quantifying the formation of its metabolites.

Degradation in Soil

Phenmedipham degradation in soil is a complex process influenced by microbial activity, soil type, temperature, and moisture content. Studies using ¹⁴C-labeled Phenmedipham have been instrumental in understanding these processes.

Experimental Protocol for Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307):

-

Soil Selection: Use at least three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

-

Test Substance Application: Apply [¹⁴C]-Phenmedipham to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at various time intervals over a period of up to 120 days.

-

Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile/water mixture) to separate the parent compound and its metabolites from the soil matrix.

-

Analysis:

-

Quantify the total radioactivity in the extracts and the remaining soil (non-extractable residues) using LSC.

-

Analyze the extracts by HPLC with a radioactivity detector to separate and quantify Phenmedipham and its transformation products.

-

Identify the metabolites using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Mineralization: Trap any evolved ¹⁴CO₂ in an alkaline solution (e.g., sodium hydroxide) and quantify using LSC to determine the extent of mineralization.

Quantitative Data from Soil Degradation Studies:

| Parameter | Soil Type | Temperature (°C) | Half-life (DT₅₀) (days) | Major Metabolites Identified | Reference |

| Degradation | Silt Loam | 20 | 25 - 49 | Methyl-(3-hydroxyphenyl)carbamate (MHPC), m-toluidine | [1] |

| Mineralization | Not specified | 20 | Not specified | ¹⁴CO₂ | [1] |

| Bound Residues | Not specified | 20 | Increasing over time | Non-extractable | [1] |

Degradation in Water (Hydrolysis)

The stability of Phenmedipham in aqueous environments is highly dependent on pH. Hydrolysis studies using radiolabeled compounds can precisely determine its degradation kinetics under different pH conditions.

Experimental Protocol for Hydrolysis Study:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Test Substance Application: Add [¹⁴C]-Phenmedipham to the buffer solutions.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling and Analysis: At various time points, take aliquots from each solution and analyze by HPLC with a radioactivity detector to determine the concentration of the parent compound.

Quantitative Data from Hydrolysis Studies:

| pH | Temperature (°C) | Half-life (t₁/₂) |

| 5 | 22 | 70 days |

| 7 | 22 | 24 hours |

| 9 | 22 | 10 minutes |

Plant Uptake and Metabolism

Understanding how plants absorb, translocate, and metabolize Phenmedipham is crucial for assessing potential residues in crops.

Experimental Protocol for Plant Uptake Study (e.g., in Sugar Beet):

-

Plant Growth: Grow sugar beet plants in a controlled environment (e.g., greenhouse or growth chamber).

-

Application: Apply [¹⁴C]-Phenmedipham to the leaves (foliar application) or the soil/hydroponic solution (root uptake).

-

Sampling: Harvest the plants at different time intervals after application.

-

Sample Processing: Separate the plants into different parts (e.g., leaves, stems, roots).

-

Extraction and Analysis:

-

Homogenize and extract the plant tissues with suitable solvents.

-

Determine the total radioactivity in the extracts and the remaining plant material (bound residues) by LSC.

-

Analyze the extracts by HPLC-radiodetector and LC-MS to identify and quantify Phenmedipham and its metabolites.

-

-

Autoradiography: Whole-plant autoradiography can be used to visualize the distribution of radioactivity within the plant.

Degradation Pathway of Phenmedipham

Based on various environmental fate studies, the primary degradation pathway of Phenmedipham involves the hydrolysis of its carbamate linkages.

Experimental Workflows

Visualizing the experimental workflows can aid in understanding the sequence of steps involved in environmental fate studies.

Workflow for Aerobic Soil Metabolism Study:

Conclusion

References

The Quintessential Guide to Utilizing Phenmedipham-d3 as an Internal Standard in High-Throughput Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Phenmedipham-d3 as a stable isotope-labeled (SIL) internal standard in quantitative analytical workflows, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of such internal standards is paramount for achieving the highest levels of accuracy and precision in bioanalytical and residue analysis.

The Principle of Isotope Dilution Mass Spectrometry with this compound

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. This compound, a deuterated analog of the herbicide Phenmedipham, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer.

The core utility of this compound lies in its ability to compensate for variations that can occur during the analytical workflow. These include:

-

Matrix Effects: Co-eluting endogenous components in complex matrices like plasma, tissue, or food extracts can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since this compound is affected by these matrix effects in the same way as the unlabeled Phenmedipham, the ratio of their signals remains constant, ensuring accurate measurement.

-

Extraction Recovery: Losses of the analyte during sample preparation steps such as liquid-liquid extraction or solid-phase extraction are inevitable. By adding this compound at the outset, any losses will affect both the analyte and the internal standard equally, thus correcting for incomplete recovery.

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, including injection volume variations and changes in ionization efficiency, are effectively normalized by the constant ratio of the analyte to the internal standard.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Phenmedipham and its deuterated analog is crucial for method development.

| Property | Phenmedipham | This compound |

| Chemical Formula | C₁₆H₁₆N₂O₄ | C₁₆H₁₃D₃N₂O₄ |

| Molecular Weight | 300.31 g/mol | 303.33 g/mol |

| Monoisotopic Mass | 300.1110 u | 303.1298 u |

| Synonyms | Betanal, Fenmedifam | Phenmedipham-(methoxy-d3) |

| CAS Number | 13684-63-4 | 1773497-41-8 |

Experimental Protocol: Quantification of Phenmedipham in Spinach using this compound and LC-MS/MS

This section details a representative experimental protocol for the analysis of Phenmedipham in a complex food matrix like spinach, employing this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

Materials and Reagents

-

Phenmedipham analytical standard (≥98% purity)

-

This compound analytical standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for highly pigmented matrices)

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of spinach.

-

Extraction:

-

Weigh 10 g of the homogenized spinach into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known amount of this compound internal standard solution.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and GCB (for pigmented samples).

-

Vortex for 30 seconds.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and dilute with water containing 0.1% formic acid for LC-MS/MS analysis.

-

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Positive |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenmedipham | 301.1 | 168.0 | 15 |

| 136.0 | 25 | ||

| This compound | 304.1 | 168.0 | 15 |

| 136.0 | 25 |

Note: The MRM transitions for this compound are proposed based on the expected mass shift of the precursor ion due to deuteration and common fragmentation patterns. Optimal collision energies should be determined empirically.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard significantly improves the performance of the analytical method. The following tables summarize the expected quantitative data and performance characteristics.

Method Validation Summary

| Parameter | Method with this compound IS | Method without Internal Standard |

| Linearity (r²) | > 0.995 | > 0.99 |

| Accuracy (% Recovery) | 95 - 105% | 70 - 120% |

| Precision (% RSD) | < 10% | < 20% |

| Limit of Quantification (LOQ) | 1 µg/kg | 5 µg/kg |

| Matrix Effect | Compensated | Significant variability |

Recovery of Phenmedipham in Spinach with and without Internal Standard Correction

| Spiked Concentration (ng/g) | Measured Concentration (without IS) (ng/g) | Recovery (%) (without IS) | Measured Concentration (with this compound IS) (ng/g) | Recovery (%) (with this compound IS) |

| 10 | 7.8 | 78 | 9.9 | 99 |

| 50 | 42.5 | 85 | 51.0 | 102 |

| 100 | 91.0 | 91 | 98.0 | 98 |

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for the quantification of Phenmedipham. By effectively compensating for matrix effects, extraction inefficiencies, and instrumental variability, isotope dilution mass spectrometry with this compound enables researchers, scientists, and drug development professionals to achieve the high level of accuracy and precision required for regulatory compliance and confident decision-making. The detailed protocol and performance data presented in this guide serve as a valuable resource for the development and validation of such high-quality analytical methods.

Technical Guide: Solubility of Phenmedipham-d3 in Common Organic Solvents

Disclaimer: Phenmedipham-d3 is a deuterated analog of Phenmedipham, primarily used as an internal standard for analytical purposes. Specific solubility data for the deuterated form is not widely published. The physical and chemical properties, including solubility, are considered to be virtually identical to the non-deuterated parent compound, Phenmedipham. Therefore, the data presented in this guide refers to Phenmedipham .

Executive Summary

This document provides a comprehensive overview of the solubility of Phenmedipham in various common organic solvents. Phenmedipham is a selective herbicide from the carbanilate and biscarbamate classes used to control broad-leaved weeds.[1] Understanding its solubility is critical for the development of stable formulations, analytical standards, and for conducting environmental fate studies. This guide includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram illustrating the process.

Solubility Data

The solubility of Phenmedipham, a colorless crystalline powder, varies significantly across different organic solvents, reflecting its molecular structure.[1] Its solubility is generally low in nonpolar solvents and considerably higher in more polar organic solvents. The compound has very low solubility in water.[2]

The following table summarizes the available quantitative solubility data for Phenmedipham in selected organic and aqueous solvents.

| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Reference |

| Dichloromethane | Halogenated Hydrocarbon | 16.7 | Not Specified | [3] |

| Toluene | Aromatic Hydrocarbon | 36.8 | 20 | [4] |

| Hexane | Aliphatic Hydrocarbon | 0.5 | Not Specified | |

| Acetonitrile | Nitrile | Soluble (used as a solvent for analytical standards) | Not Specified | |

| Methanol | Alcohol | Soluble (used as a solvent for analytical standards) | Not Specified | |

| Water | Aqueous | 0.0031 - 0.0047 | 25 |

Note: For Acetonitrile and Methanol, specific quantitative data was not found, but they are commonly used as solvents for preparing analytical standards, indicating good solubility.

Experimental Protocol for Solubility Determination

This section outlines a standardized protocol for determining the solubility of this compound in an organic solvent, based on the equilibrium shake-flask method. This method is analogous to the principles outlined in the OECD Test Guideline 105 for water solubility and is a standard approach for determining the saturation concentration of a compound.

3.1 Materials and Equipment

-

This compound, analytical standard grade (>99% purity)

-

Selected organic solvent, HPLC grade

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 10 mL)

-

Thermostatic shaker or orbital incubator

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound solid to a glass vial. An amount that is visibly in excess of what will dissolve should be used to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with preliminary tests to confirm that equilibrium is reached (i.e., the concentration in solution does not change between 24 and 48 hours).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of solid material, either centrifuge the vial at a high speed or allow it to stand undisturbed at the equilibrium temperature.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter directly into a clean vial. This step is critical to remove any remaining micro-particulates.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered, saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase such as methanol/water and UV detection around 230-240 nm.

-

Determine the concentration of the diluted sample by interpolating its response from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol.

Caption: Workflow for determining the solubility of this compound.

References

Sourcing and Navigating the Use of Phenmedipham-d3 Certified Reference Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing, purchasing, and utilizing Phenmedipham-d3 certified reference material (CRM). As a deuterated analog of the herbicide Phenmedipham, this stable isotope-labeled standard is a critical tool for researchers and analytical scientists, particularly in the fields of environmental monitoring, food safety, and pharmacokinetic studies. Its primary application lies in isotope dilution mass spectrometry (IDMS), a powerful technique for achieving the highest accuracy and precision in quantitative analysis. This guide offers a comprehensive look at the technical specifications of this compound, a detailed experimental protocol for its use, and visual workflows to facilitate its integration into analytical methodologies.

Understanding this compound as a Certified Reference Material

This compound (3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate) is a high-purity standard used as an internal standard in analytical chemistry. The incorporation of three deuterium atoms on the methoxy group creates a mass shift that allows it to be distinguished from the non-labeled native analyte by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization behavior are fundamental to correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.

Certified reference materials are accompanied by a Certificate of Analysis (CoA) which provides crucial information on the material's purity, concentration, and isotopic enrichment. While a specific, publicly available Certificate of Analysis for every batch of this compound is not always accessible without purchase, the following tables summarize the typical quantitative data and specifications provided by leading suppliers.

Data Presentation

The quantitative data for this compound certified reference material is summarized below. It is important to note that the exact values for parameters such as purity, isotopic enrichment, and concentration are lot-specific and will be detailed in the Certificate of Analysis provided by the supplier upon purchase. The data presented here is illustrative of typical specifications.

Table 1: Typical Supplier Specifications for this compound CRM

| Parameter | Typical Specification | Analytical Method |

| Product Name | Phenmedipham-(methoxy-d3) | - |

| Synonyms | 3-[(Methoxy-d3)carbonylamino]phenyl-N-(3-methylphenyl)carbamate, this compound | - |

| CAS Number | 1773497-41-8 | - |

| Molecular Formula | C₁₆D₃H₁₃N₂O₄ | - |

| Molecular Weight | 303.33 g/mol | Mass Spectrometry |

| Format | Neat Solid or Solution in Solvent | - |

| Certified Purity | ≥98% | HPLC, qNMR |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry, NMR |

| Certified Concentration (for solutions) | e.g., 100 µg/mL in Acetonitrile | Gravimetric Preparation, verified by LC-MS/MS |

| Storage Condition | -20°C | - |

Table 2: Major Suppliers of this compound Certified Reference Material

| Supplier | Product Line | Typical Format |

| Sigma-Aldrich | PESTANAL® | Neat |

| LGC Standards | Dr. Ehrenstorfer | Neat |

| Clearsynth Labs | - | Neat |

Experimental Protocols: Quantitative Analysis of Phenmedipham using this compound Internal Standard

The following is a detailed methodology for the quantitative analysis of Phenmedipham in a complex matrix (e.g., a food sample) using this compound as an internal standard, employing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

1. Materials and Reagents

-

Phenmedipham analytical standard

-

This compound certified reference material (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, 99%+

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (2 mL or 15 mL)

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Standard Solution Preparation

-

Stock Standard Solution (Phenmedipham): Accurately weigh and dissolve the Phenmedipham standard in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Stock Internal Standard Solution (this compound): Accurately weigh and dissolve the this compound CRM in acetonitrile to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with acetonitrile to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 50 ng/mL) in acetonitrile.

3. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL QuEChERS extraction tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing PSA, C18, and MgSO₄.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the dSPE tube at high speed for 5 minutes.

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Phenmedipham from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Phenmedipham: Monitor at least two specific precursor-to-product ion transitions.

-

This compound: Monitor the corresponding precursor-to-product ion transitions, accounting for the +3 Da mass shift.

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the Phenmedipham standard to the peak area of the this compound internal standard against the concentration of the calibration standards.

-

Determine the concentration of Phenmedipham in the sample by calculating the peak area ratio in the sample extract and interpolating the concentration from the calibration curve.

Mandatory Visualizations

Logical Workflow for Sourcing this compound CRM

Caption: A logical workflow for sourcing and procuring this compound certified reference material.

Experimental Workflow for Quantitative Analysis

Caption: A step-by-step experimental workflow for the analysis of Phenmedipham using a deuterated internal standard.

Signaling Pathway (Illustrative - Not Applicable to this Topic)

As this compound is a chemical standard for analytical testing, it does not have a biological signaling pathway. The provided DOT script for a signaling pathway is therefore not applicable to this topic. The core of this technical guide focuses on the sourcing and analytical application of this certified reference material.

Methodological & Application

Application Note: High-Throughput Analysis of Carbamate Herbicides in Vegetable Matrices using Phenmedipham-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive method for the quantitative analysis of the carbamate herbicide Phenmedipham in complex vegetable matrices. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Phenmedipham-d3. The use of an internal standard that closely mimics the analyte's chemical and physical properties is crucial for correcting variations during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. The sample preparation is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte and Internal Standard

| Compound | Chemical Formula | Molecular Weight | Structure |

| Phenmedipham | C₁₆H₁₆N₂O₄ | 300.31 |  |

| This compound | C₁₆H₁₃D₃N₂O₄ | 303.33 | A deuterated analog of Phenmedipham |

Experimental Protocols

Sample Preparation: Modified QuEChERS Protocol

-

Homogenization: Homogenize 10 g of the vegetable sample (e.g., spinach, lettuce) with 10 mL of water.

-

Extraction:

-

To the homogenized sample, add 10 mL of acetonitrile and 100 µL of a 1 µg/mL solution of this compound in acetonitrile (Internal Standard).

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer 1 mL of the acetonitrile supernatant to a dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The extract is now ready for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: QuEChERS based sample preparation workflow.

LC-MS/MS Analysis

LC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for quantification. The following transitions are recommended.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Phenmedipham | 301.1 | 168.1 | 50 | 30 | 15 |

| 301.1 | 136.1 | 50 | 30 | 20 | |

| This compound (Internal Standard) | 304.1 | 171.1 | 50 | 30 | 15 |

| 304.1 | 139.1 | 50 | 30 | 20 |

Note: The MRM transitions for this compound are predicted based on the fragmentation of Phenmedipham and the addition of three deuterium atoms. Optimal values may need to be determined empirically.

Data Presentation

The following tables summarize the expected performance characteristics of this method. This data is representative of typical results obtained for pesticide analysis using a stable isotope-labeled internal standard and a QuEChERS sample preparation protocol.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Phenmedipham | 0.5 - 100 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | Spiked Level (ng/g) | Mean Recovery (%) | RSD (%) (n=6) |

| Phenmedipham | 10 | 98.5 | 4.2 |

| 50 | 101.2 | 3.5 | |

| 100 | 99.8 | 2.8 |

Table 3: Limits of Detection and Quantification

| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

| Phenmedipham | 1.0 | 5.0 |

Signaling Pathway

Phenmedipham is a herbicide that acts by inhibiting photosynthesis in susceptible plants. Specifically, it blocks the electron transport chain in Photosystem II (PSII).

Phenmedipham's Mode of Action Diagram

Caption: Inhibition of Photosystem II by Phenmedipham.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard and a QuEChERS-based sample preparation, provides a reliable and high-throughput approach for the quantification of Phenmedipham in vegetable matrices. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required for regulatory compliance and food safety monitoring. The method demonstrates excellent linearity, recovery, and sensitivity, making it suitable for routine analysis in food testing laboratories.

Application Note: Quantitative Analysis of Phenmedipham in Soil Samples Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Phenmedipham in soil samples. The protocol employs an isotope dilution strategy, using a stable isotopically labeled internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The methodology covers soil sample preparation, extraction, solid-phase extraction (SPE) cleanup, and instrumental analysis. This method is suitable for environmental monitoring, agricultural research, and regulatory compliance testing.

Introduction

Phenmedipham is a selective carbamate herbicide used for post-emergence control of broadleaf weeds, particularly in sugar beet, spinach, and table beet crops[1][2]. Its presence and persistence in soil are of environmental concern, necessitating accurate and reliable analytical methods for its quantification. Phenmedipham's degradation in soil is influenced by factors such as pH, with faster degradation in neutral to alkaline conditions[3][4]. The typical soil half-life (DT50) is around 25-30 days[1].

Isotope Dilution Analysis (IDA) is a powerful technique for quantitative analysis, especially in complex matrices like soil. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction and cleanup and the same ionization response in the mass spectrometer. Quantification is based on the measured ratio of the native analyte to the labeled standard, providing highly accurate results that are corrected for recovery losses and matrix-induced signal suppression or enhancement.

This protocol outlines a complete workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent selectivity and sensitivity for detecting trace levels of pesticides in environmental samples.

Physicochemical Properties of Phenmedipham

A summary of key properties of Phenmedipham is provided in Table 1, which is essential for developing the analytical method, including solvent selection and extraction strategy.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₆N₂O₄ | |

| Molecular Weight | 300.31 g/mol | |

| Appearance | Odorless white to slightly colored powder | |

| Water Solubility | 3.1 - 4.7 mg/L (at 25°C) | |

| Soil Adsorption Koc | ~1860 - 2400 mL/g | |

| Soil Half-Life (DT50) | ~25-30 days |

Table 1: Physicochemical properties of Phenmedipham.

Experimental Protocol

This section provides a detailed step-by-step methodology for the analysis of Phenmedipham in soil.

-

Standards: Phenmedipham analytical standard (>99% purity), Isotopically Labeled Phenmedipham (e.g., Phenmedipham-d6, >98% purity).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA) - All LC-MS grade.

-

Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., 60 mg, 3 mL) suitable for pesticide analysis.

-

Soil Samples: Collected from the field, air-dried, and sieved (<2 mm) to ensure homogeneity.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Phenmedipham and Phenmedipham-d6 standards in 10 mL of MeOH, respectively. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with ACN/water (1:1, v/v) to achieve concentrations ranging from approximately 0.1 to 100 ng/mL.

-

Internal Standard (IS) Spiking Solution: Prepare a 1 µg/mL solution of Phenmedipham-d6 in ACN.

The extraction procedure is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Spiking: Add 50 µL of the 1 µg/mL Phenmedipham-d6 internal standard (IS) spiking solution to the soil sample. For recovery experiments (quality control), spike blank soil samples with a known concentration of the native Phenmedipham standard. Vortex for 30 seconds and allow to stand for 30 minutes.

-

Hydration: Add 10 mL of ultrapure water to the tube and vortex for 1 minute to create a soil slurry.

-

Extraction: Add 10 mL of ACN (containing 1% formic acid) to the tube. Cap tightly and shake vigorously for 2 minutes by hand or using a mechanical shaker.

-

Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute. This step partitions the ACN from the aqueous layer.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

The supernatant from the extraction step is cleaned up to remove matrix co-extractives that could interfere with LC-MS/MS analysis.

-

Conditioning: Condition an SPE cartridge by passing 3 mL of MeOH followed by 3 mL of ultrapure water.

-

Loading: Take a 5 mL aliquot of the ACN supernatant from the extraction step and dilute it with 20 mL of ultrapure water. Load this diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the retained analytes (Phenmedipham and Phenmedipham-d6) from the cartridge using 5 mL of ACN.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ACN/water (1:1, v/v) for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

Analysis is performed using a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 400 °C |

Table 2: Typical LC-MS/MS instrument parameters.

Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion (Q1) is selected and fragmented, and a specific product ion (Q2) is monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Phenmedipham | 301.1 | 107.1 | 156.1 |

| Phenmedipham-d6 | 307.1 | 113.1 | 162.1 |

Table 3: Example MRM transitions for Phenmedipham and its labeled internal standard.

Data Analysis and Quantification

The concentration of Phenmedipham in the soil sample is calculated using the response ratio of the native analyte to the internal standard against a calibration curve.

Concentration (ng/g) = (Area_Analyte / Area_IS) * (Conc_IS / Weight_Sample) * Dilution_Factor

Where:

-

Area_Analyte: Peak area of the quantifier ion for native Phenmedipham.

-

Area_IS: Peak area of the quantifier ion for Phenmedipham-d6.

-

Conc_IS: Concentration of the internal standard spiked into the sample.

-

Weight_Sample: Initial weight of the soil sample in grams.

Method Performance

The described method should be validated according to established guidelines (e.g., SANTE/11312/2021). Typical performance characteristics are presented in Table 4.

| Parameter | Typical Result |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/g |

| Limit of Quantification (LOQ) | 0.5 ng/g |

| Recovery | 85% - 110% |

| Precision (RSD) | < 15% |

Table 4: Typical method validation and performance data.

Visualized Workflows

Caption: Overall workflow from soil sample preparation to final quantification.

References

Application Note: Quantitative Analysis of Phenmedipham in Water by Isotope Dilution LC-MS/MS using Phenmedipham-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide Phenmedipham in various water matrices. The protocol utilizes Solid Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, the method employs an isotopic dilution strategy with Phenmedipham-d3 as the internal standard. This approach effectively mitigates matrix effects and variations in extraction recovery, making it suitable for complex environmental water samples. The method is validated with performance data provided, demonstrating its suitability for routine monitoring and research applications.

Introduction

Phenmedipham is a selective herbicide widely used in agriculture for the control of broadleaf weeds.[1] Its potential to contaminate surface and groundwater sources necessitates the availability of reliable and sensitive analytical methods for its monitoring. Isotope dilution mass spectrometry is a powerful technique for the accurate quantification of organic micropollutants in environmental samples. By spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte, in this case, this compound, variations in sample preparation and instrumental analysis can be effectively corrected. This application note provides a detailed protocol for the extraction, detection, and quantification of Phenmedipham in water samples using SPE and LC-MS/MS with this compound as an internal standard.

Data Presentation

The performance of this analytical method was evaluated to determine its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes the quantitative data obtained.

| Parameter | Result |

| Calibration Range | 0.05 - 50 µg/L |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/L |

| Limit of Quantification (LOQ) | 0.03 µg/L |

| Recovery (at 0.1 µg/L) | 92% - 105% |

| Relative Standard Deviation (RSD) | < 10% |

Experimental Protocols

Materials and Reagents

-

Phenmedipham analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, deuterated on the methylphenyl group)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm)

Sample Preparation: Solid Phase Extraction (SPE)

-

Water Sample Collection and Filtration: Collect 500 mL of the water sample in a clean glass bottle. Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

-

Internal Standard Spiking: Spike the filtered water sample with a known concentration of this compound internal standard solution (e.g., to achieve a final concentration of 1 µg/L).

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

-

Elution: Elute the retained analytes from the cartridge with two 5 mL aliquots of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A: Ultrapure water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start at 20% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenmedipham: Precursor ion (Q1) m/z 301.1 -> Product ions (Q3) m/z 107.1 (quantifier) and m/z 140.1 (qualifier)

-

This compound: Precursor ion (Q1) m/z 304.1 -> Product ion (Q3) m/z 110.1 (quantifier)

-

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

-

Workflow Diagram